Niacin-13C6 (CAS: 1189954-79-7) is a stable isotope-labeled (SIL) analog of nicotinic acid (Vitamin B3) where all six carbon atoms in the pyridine ring are replaced with carbon-13 . In procurement and analytical workflows, it functions exclusively as an internal standard for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) applications. Featuring an isotopic purity of ≥99 atom % 13C and a precise +6 Da mass shift, it is procured primarily by clinical diagnostics, food testing, and pharmacokinetic laboratories to correct for matrix effects, sample loss, and instrument variability during the bioanalysis of complex matrices such as whole blood, plasma, and infant formula[REFS-1, REFS-2].
Substituting Niacin-13C6 with unlabeled niacin, structural analogs (e.g., niacinamide), or generic external calibrators fundamentally compromises LC-MS/MS assay integrity [1]. Unlabeled niacin cannot be distinguished by mass-to-charge ratio (m/z) from endogenous vitamin B3 present in biological samples, making internal calibration impossible. Furthermore, structural analogs like niacinamide possess different partition coefficients, ionization efficiencies, and chromatographic retention times; thus, they fail to experience the exact same ion suppression or enhancement events in the mass spectrometer source[1]. Only a perfectly co-eluting, isotopically distinct standard like Niacin-13C6 can mathematically cancel out these matrix-induced analytical variations.
In reversed-phase LC-MS/MS, deuterated standards (such as Niacin-d4) often exhibit a measurable retention time shift (chromatographic isotope effect) due to the weaker dispersion interactions of C-D bonds compared to C-H bonds. Niacin-13C6 eliminates this issue, providing near-perfect co-elution with native niacin [1]. Because the 13C6 standard and the native analyte enter the mass spectrometer source at the exact same millisecond, they are subjected to identical matrix suppression or enhancement, ensuring superior quantitative accuracy over d4 analogs .
| Evidence Dimension | Chromatographic retention time shift relative to native analyte |
| Target Compound Data | Niacin-13C6: ~0.00 min shift |
| Comparator Or Baseline | Niacin-d4: 0.05–0.15 min shift (typical for deuterated pyridines) |
| Quantified Difference | 100% elimination of retention time offset |
| Conditions | Reversed-phase LC-MS/MS in complex biological matrices |
Guarantees identical ionization conditions for standard and analyte, preventing quantitative bias caused by differential matrix effects.
Sample preparation for whole blood or plasma often requires aggressive protein precipitation (e.g., using zinc sulfate or trichloroacetic acid) or solid-phase extraction [1]. Under these protic and variable pH conditions, deuterated standards risk hydrogen-deuterium (H/D) exchange, leading to isotopic scrambling and a loss of the target M+4 signal. The 13C-C bonds in Niacin-13C6 are covalently stable and immune to H/D exchange, maintaining ≥99 atom % isotopic purity throughout the entire extraction workflow.
| Evidence Dimension | Isotopic stability during extraction |
| Target Compound Data | Niacin-13C6: 0% isotopic scrambling in protic solvents |
| Comparator Or Baseline | Deuterated analogs (d4): Susceptible to partial H/D exchange depending on pH and solvent |
| Quantified Difference | Complete preservation of the M+6 precursor ion signal |
| Conditions | Acidic/basic protein precipitation and liquid-liquid extraction |
Prevents artificial inflation of calculated analyte concentrations caused by the degradation of the internal standard signal during sample prep.
For low-molecular-weight analytes like niacin (native m/z ~124), small mass shifts (+1 to +3 Da) are often insufficient to clear the natural isotopic envelope (M+1, M+2) or low-mass background chemical noise in the matrix. Niacin-13C6 provides a robust +6 Da mass shift (m/z ~130), completely isolating the internal standard's Multiple Reaction Monitoring (MRM) transition from native analyte cross-talk and endogenous matrix interference[REFS-1, REFS-2].
| Evidence Dimension | Precursor ion mass shift |
| Target Compound Data | Niacin-13C6: +6 Da (m/z 130.1) |
| Comparator Or Baseline | Niacin-13C1 or Niacin-d4: +1 to +4 Da |
| Quantified Difference | +2 to +5 Da greater mass separation |
| Conditions | ESI+ MS/MS detection |
Maximizes assay specificity and lowers the Limit of Quantitation (LOQ) by eliminating isotopic cross-talk between the analyte and the internal standard.
Directly leveraging its +6 Da mass shift and perfect co-elution, Niacin-13C6 is the optimal internal standard for multiplexed LC-MS/MS panels diagnosing niacin deficiency or monitoring nutritional status in patient blood or plasma [1].
Due to its resistance to H/D exchange during aggressive food matrix extraction (e.g., acid hydrolysis), this compound ensures highly reproducible quantification of Vitamin B3 levels for regulatory compliance.
The uniform 13C labeling allows researchers to trace the exact biochemical fate of exogenous niacin through the Preiss-Handler and salvage pathways using NMR or high-resolution mass spectrometry without the risk of isotopic scrambling .